molecular formula C17H23N5O3S B2977600 1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide CAS No. 2034548-00-8

1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2977600
CAS No.: 2034548-00-8
M. Wt: 377.46
InChI Key: YABXQIVPGSTLLI-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide is a compound with intriguing properties and potential applications in various fields of scientific research. This compound is characterized by a unique molecular structure that combines piperidine, triazole, and sulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide typically involves multi-step reactions. One common route begins with the functionalization of piperidine, followed by the introduction of the triazole ring through click chemistry. The final step involves the incorporation of the methylsulfonyl group under controlled conditions, often using methylsulfonyl chloride and a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 1-(Methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.

  • Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions Used:
  • Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

  • Reduction: Lithium aluminum hydride, anhydrous conditions.

  • Substitution: Halide derivatives, polar aprotic solvents.

Major Products Formed from These Reactions:
  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is valuable in synthetic organic chemistry as an intermediate for creating more complex molecules.

Biology: In biological research, it serves as a potential ligand for studying receptor interactions due to the presence of the piperidine and triazole rings.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: Industrially, it may be used in the development of new materials or as a precursor in the manufacture of specialized chemicals.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects: The compound's mechanism of action involves its interaction with molecular targets, which may include enzymes or receptors.

Molecular Targets and Pathways Involved:
  • Enzymes: It can act as an inhibitor or activator, depending on the enzyme and binding affinity.

  • Receptors: The triazole and piperidine rings may interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other compounds with similar structures, 1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential biological activity.

List of Similar Compounds:
  • N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)piperidine-4-carboxamide

  • 1-(methylsulfonyl)piperidine-4-carboxamide

  • N-(2-(1H-1,2,3-triazol-1-yl)ethyl)phenylpiperidine-4-carboxamide

Properties

IUPAC Name

1-methylsulfonyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-26(24,25)21-11-7-15(8-12-21)17(23)20-16(13-22-18-9-10-19-22)14-5-3-2-4-6-14/h2-6,9-10,15-16H,7-8,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABXQIVPGSTLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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